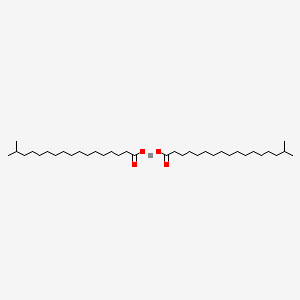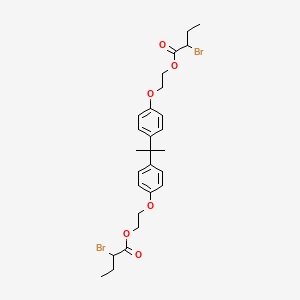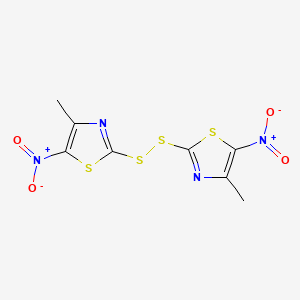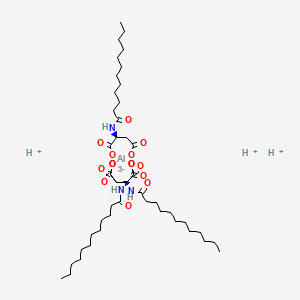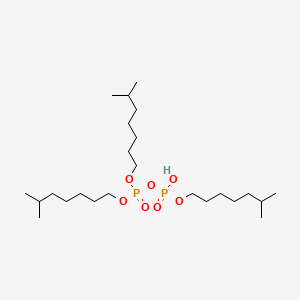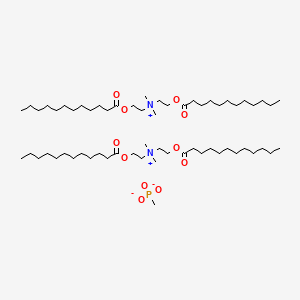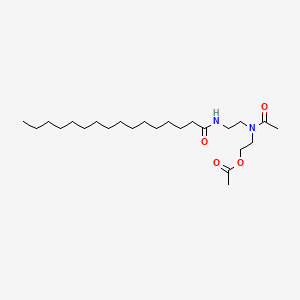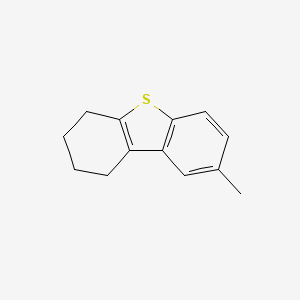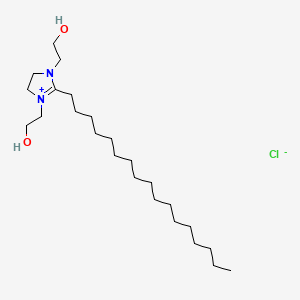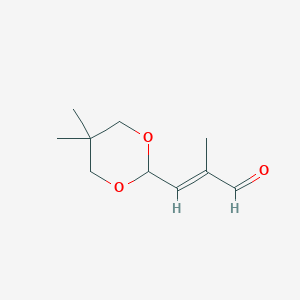
alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde: is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol It is characterized by a cyclopentene ring substituted with multiple methyl groups and a propionaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and supply of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: : alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: : In biological research, this compound may be used to study the effects of specific structural modifications on biological activity and interactions with biomolecules .
Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, fragrances, and other high-value products .
Wirkmechanismus
The mechanism by which alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- alpha,3,5,5-Tetramethylcyclopent-1-ene-1-carboxylic acid
- alpha,3,5,5-Tetramethylcyclopent-1-ene-1-ol
- alpha,3,5,5-Tetramethylcyclopent-1-ene-1-amine
Comparison: The differences in functional groups among these compounds result in varied chemical behaviors and uses .
Eigenschaften
CAS-Nummer |
94201-29-3 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-methyl-3-(3,5,5-trimethylcyclopenten-1-yl)propanal |
InChI |
InChI=1S/C12H20O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h5,8-10H,6-7H2,1-4H3 |
InChI-Schlüssel |
XEDQNLKJECJKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=C1)CC(C)C=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


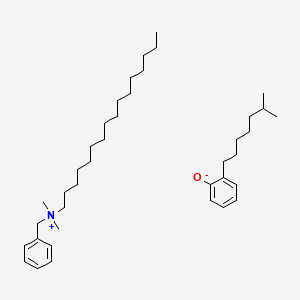
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)
